Ethyl 3-(4-propoxyphenyl)prop-2-enoate
Description
Ethyl 3-(4-propoxyphenyl)prop-2-enoate is an α,β-unsaturated ester with a 4-propoxyphenyl substituent. Its structure consists of a propenoate backbone (CH₂=CHCOOEt) linked to a para-propoxyphenyl group. This compound belongs to a broader class of cinnamate derivatives, which are widely studied for their biological activities, including tyrosinase inhibition, UV absorption, and pharmaceutical applications .
Properties
IUPAC Name |
ethyl 3-(4-propoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-3-11-17-13-8-5-12(6-9-13)7-10-14(15)16-4-2/h5-10H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAKBANEYSHFOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10709037 | |
| Record name | Ethyl 3-(4-propoxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10709037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148433-11-8 | |
| Record name | Ethyl 3-(4-propoxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10709037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-propoxyphenyl)prop-2-enoate can be synthesized through the esterification of 3-(4-propoxyphenyl)prop-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid or ion exchange resin. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-propoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the double bond can yield the saturated ester.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the propoxy group under basic conditions.
Major Products Formed
Oxidation: 3-(4-Propoxyphenyl)prop-2-enoic acid.
Reduction: Ethyl 3-(4-propoxyphenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-propoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(4-propoxyphenyl)prop-2-enoate depends on its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator by binding to the active site or allosteric site of the target protein, thereby altering its activity. The exact pathways involved can vary based on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Key differences among similar compounds arise from substituents on the phenyl ring, which influence physicochemical properties and bioactivity.
Impact of Substituents :
- Electron-donating groups (e.g., -OCH₃, -OCH₂CH₂CH₃) increase lipophilicity and UV absorption, making them suitable for sunscreen agents .
- Hydroxyl groups (-OH) enhance polarity and antioxidant capacity but reduce stability under acidic/alkaline conditions .
- The propoxy group in the target compound likely offers intermediate lipophilicity compared to methoxy (-OCH₃) and hydroxyl (-OH) derivatives.
Stability and Reactivity
Biological Activity
Ethyl 3-(4-propoxyphenyl)prop-2-enoate, a compound with the molecular formula , has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to an α,β-unsaturated ester functional group. The structural formula can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 230.29 g/mol |
| Boiling Point | 330 °C |
| Melting Point | Not available |
| Solubility in Water | Low |
| Solubility in Organic Solvents | High |
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties . Research has shown that compounds with similar structures can inhibit key enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes. A study demonstrated that derivatives of related compounds exhibited significant COX inhibitory activity , suggesting potential anti-inflammatory and anticancer effects.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of COX Enzymes : Similar compounds have shown efficacy in reducing inflammation and cancer cell proliferation by inhibiting COX enzymes.
- Selective Estrogen Receptor Modulation : Some studies suggest that related compounds may act as selective estrogen receptor downregulators (SERDs), which could be beneficial in treating hormone-dependent cancers.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines revealed that this compound inhibited cell growth at micromolar concentrations. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .
- Animal Models : In vivo studies using mouse models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was well-tolerated with minimal side effects observed .
Safety and Toxicity
While the biological activity of this compound is promising, it is crucial to assess its safety profile. Preliminary toxicity studies indicate low acute toxicity levels; however, further long-term studies are necessary to evaluate chronic exposure effects.
Toxicity Studies Summary
| Study Type | Findings |
|---|---|
| Acute Toxicity | Low toxicity observed at high doses |
| Chronic Toxicity | Further studies needed |
| Mutagenicity | No significant mutagenic effects reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
